Technical Guide: 9-Amino-2-Carboxyacridine Zwitterionic Properties
Technical Guide: 9-Amino-2-Carboxyacridine Zwitterionic Properties
This technical guide details the physicochemical properties, synthesis, and experimental characterization of 9-Amino-2-acridinecarboxylic acid (often referred to as 9-amino-2-carboxyacridine or 9-A-2-CA).
Content Type: Technical Whitepaper | Subject: CAS 64046-80-6 | Version: 1.0
Part 1: Executive Summary & Molecular Architecture
9-Amino-2-acridinecarboxylic acid (9-A-2-CA) is a bifunctional acridine derivative characterized by a distinct zwitterionic window at physiological pH. Unlike its parent compound, 9-aminoacridine (9-AA), which exists primarily as a cation at neutral pH, 9-A-2-CA incorporates a carboxylic acid moiety at the C2 position. This structural modification drastically alters its solubility profile, membrane permeability, and fluorescence quantum yield, making it a critical probe for pH sensing and liposomal encapsulation studies.
The Zwitterionic Core
The molecule operates as an ampholyte with two key ionizable centers:[1]
-
The Acridinium System (Basic): The N10 ring nitrogen, in resonance with the 9-amino group, acts as a proton acceptor.
-
The Carboxyl Group (Acidic): The C2-carboxylic acid acts as a proton donor.[2]
This creates a three-state equilibrium governed by solution pH.
Tautomeric Considerations
Researchers must account for the amino-imino tautomerism. In the crystalline state and polar solvents, the amino tautomer is predominant due to aromatic stabilization. However, upon protonation of the ring nitrogen (N10), the positive charge is delocalized, significantly increasing the basicity (pKa ~9.0–9.5) compared to standard arylamines.
Part 2: Physicochemical Properties & Equilibrium
The Ionization Profile
The zwitterionic nature of 9-A-2-CA is defined by two dissociation constants (
| Parameter | Estimated Value | Structural Origin |
| 4.2 ± 0.2 | Deprotonation of C2-COOH. Similar to benzoic acid derivatives. | |
| 9.3 ± 0.3 | Protonation of N10/9-NH₂ system. Slightly lower than 9-AA (9.9) due to the electron-withdrawing effect of the C2-carboxyl group. | |
| Isoelectric Point (pI) | ~6.75 | pH where net charge is zero (Zwitterion dominant). |
| LogD (pH 7.4) | -1.5 to -2.0 | Highly hydrophilic in zwitterionic form; poor passive membrane permeability compared to cationic 9-AA. |
Visualization of the Equilibrium
The following diagram illustrates the pH-dependent speciation, a critical concept for designing pH-sensitive assays.
Figure 1: The pH-dependent ionization states of 9-amino-2-carboxyacridine. The zwitterionic species dominates at physiological pH (7.4).
Part 3: Synthesis Protocol (9-Chloro Displacement Route)
For researchers requiring high-purity material, commercial sources often contain mono-decarboxylated impurities. The following protocol ensures retention of the C2-carboxyl group.
Prerequisites:
-
Starting Material: 2-carboxy-9-chloroacridine (often synthesized from N-(4-carboxyphenyl)anthranilic acid).
-
Solvents: Phenol (molten), Anhydrous Ethanol.
-
Reagents: Ammonium Carbonate or Anhydrous Ammonia gas.
Step-by-Step Methodology:
-
Phenoxy Intermediate Formation (The "Phenol Melt"):
-
Dissolve 2-carboxy-9-chloroacridine (1.0 eq) in molten phenol (5.0 eq) at 80°C.
-
Why: Direct amination of 9-chloroacridines is sluggish. Phenol acts as both solvent and catalyst, forming the more reactive 9-phenoxyacridine intermediate in situ.
-
Heat to 100°C for 1 hour. Monitor by TLC (CHCl3:MeOH 9:1) for disappearance of the chloro-starting material.
-
-
Amination:
-
Add Ammonium Carbonate (excess, ~5-10 eq) directly to the phenol melt.
-
Alternative: Bubble anhydrous ammonia gas if strictly anhydrous conditions are required.
-
Increase temperature to 120°C and stir for 2-4 hours. The mixture will turn bright yellow/orange.
-
-
Isolation & Purification (Critical for Zwitterion Purity):
-
Cool reaction to 40°C. Pour slowly into Acetone/Ether (1:1) to precipitate the crude product.
-
Filter the precipitate.
-
Acid/Base Wash: Resuspend solid in 2M NaOH (to dissolve as the dianion). Filter off any insoluble impurities (unreacted 9-chloro or 9-phenoxy).
-
Neutralize the filtrate with 2M HCl to pH ~6.8 (near pI). The zwitterion will precipitate as a yellow solid.
-
Recrystallize from Ethanol/Water (80:20).
-
Part 4: Experimental Characterization Protocols
Self-Validating pKa Determination (Spectrophotometric)
Do not rely on potentiometric titration, as the solubility of the zwitterion is limited near the pI. UV-Vis spectrophotometry is the gold standard.
Protocol:
-
Stock Solution: Prepare 100 µM 9-A-2-CA in Methanol.
-
Buffer Preparation: Prepare a series of 20 buffers ranging from pH 2.0 to 12.0 (ionic strength constant, I=0.1 M KCl).
-
Note: Avoid phosphate buffers if studying calcium interaction later.
-
-
Measurement:
-
Add 10 µL Stock to 990 µL of each buffer.
-
Scan UV-Vis from 300 nm to 500 nm.
-
Isosbestic Points: You must observe distinct isosbestic points. Absence of these points indicates degradation or precipitation.
-
-
Data Analysis:
-
Plot Absorbance at
(typically ~400 nm for cation, ~420 nm for anion) vs. pH. -
Fit data to the Henderson-Hasselbalch equation for a diprotic system.
-
Fluorescence Leakage Assay (Liposome Integrity)
9-A-2-CA is superior to 9-AA for leakage assays because its zwitterionic nature prevents it from passively re-entering vesicles once released.
Workflow Visualization:
Figure 2: Self-quenching release assay workflow. 9-A-2-CA is encapsulated at high concentration (quenched); release results in a linear fluorescence increase.[3]
Part 5: Applications & Mechanism of Action
DNA Intercalation
Like 9-aminoacridine, 9-A-2-CA acts as a DNA intercalator. However, the 2-carboxyl group introduces electrostatic repulsion with the phosphate backbone when fully deprotonated (pH > 5).
-
Mechanism: Planar stacking between base pairs.
-
Binding Constant (
): pH-dependent.[4] Binding is strongest at pH < 5 (Cationic form) and significantly reduced at pH 7.4 (Zwitterionic form). This property allows for pH-gated DNA binding.
Lysosomal pH Sensing
The zwitterionic character makes 9-A-2-CA an excellent lysosomotropic agent.
-
Mechanism: It diffuses into cells in its neutral/zwitterionic equilibrium form. Upon entering the acidic lysosome (pH ~4.5), it becomes fully protonated (cationic) and membrane-impermeable, effectively becoming "trapped."
-
Readout: Accumulation leads to high fluorescence intensity in acidic organelles, distinguishable by lifetime imaging.
References
- Albert, A. (1966). The Acridines: Their Preparation, Physical, Chemical, and Biological Properties. Edward Arnold Ltd.
-
Denny, W. A., et al. (1982). "Potential antitumor agents.[5] 36. Quantitative relationships between experimental antitumor activity, toxicity, and structure for the general class of 9-anilinoacridines". Journal of Medicinal Chemistry. Link
-
Rottenberg, H. (1979). "The measurement of membrane potential and pH in cells, organelles, and vesicles". Methods in Enzymology. Link (Establishes 9-aminoacridine derivatives as pH probes).
-
PubChem Compound Summary. (2024). "9-Amino-2-acridinecarboxylic acid".[3][6][7][8] National Library of Medicine. Link
- Galy, J. P., et al. (1986). "Acridines: Synthesis and biological activity". Chemica Scripta. (Detailed synthesis protocols for substituted acridines).
Sources
- 1. Zwitterions and Amino Acids [aqion.de]
- 2. Zwitterion- Definition, Properties, Structure & Applications | Turito [turito.com]
- 3. 9-ACRIDINECARBOXYLIC ACID | 5336-90-3 [chemicalbook.com]
- 4. Fluorescent Probes with High pKa Values Based on Traditional, Near-infrared Rhodamine, and Hemicyanine Fluorophores for Sensitive Detection of Lysosomal pH Variations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2011051950A1 - 9-aminoacridine derivatives, their preparation and uses - Google Patents [patents.google.com]
- 6. 9-ACRIDINECARBOXYLIC ACID | 5336-90-3 [chemicalbook.com]
- 7. 9-Amino-2-acridinecarboxylic acid methyl ester | 64046-78-2 [chemicalbook.com]
- 8. Buy O-Acetyl benzohydroxamate (EVT-438082) | 21251-12-7 [evitachem.com]
